molecular formula C15H13F2N3O2S2 B2701303 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797225-18-3

2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2701303
CAS No.: 1797225-18-3
M. Wt: 369.4
InChI Key: MSHHHJHWITYRRR-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with a benzenesulfonamide derivative. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Thiophene Synthesis: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other methods.

    Coupling Reactions: The thiophene and pyrazole intermediates are then coupled with a benzenesulfonamide derivative under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Chemical Research: It can be used as a building block for the synthesis of more complex molecules or as a probe in mechanistic studies.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: A simpler analog without the pyrazole and thiophene groups.

    N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Lacks the fluorine substituents.

    2,6-difluoro-N-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Lacks the thiophene group.

Uniqueness

The uniqueness of 2,6-difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs. The presence of both fluorine atoms and the thiophene-pyrazole moiety can enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2,6-difluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S2/c16-11-3-1-4-12(17)15(11)24(21,22)18-7-9-20-8-6-13(19-20)14-5-2-10-23-14/h1-6,8,10,18H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHHHJHWITYRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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